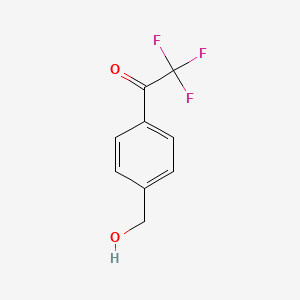

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJHGXWGKKFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538564 | |

| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87437-75-0 | |

| Record name | 2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard-Based Synthesis Using Aromatic Bromides

One robust method involves the preparation of an aryl Grignard reagent from a suitably substituted bromobenzene derivative, followed by reaction with ketene or trifluoroacetylating agents under controlled low temperatures.

- Preparation of the Grignard reagent by reacting magnesium turnings with 4-(bromomethyl)benzene derivatives in dry tetrahydrofuran (THF) under nitrogen atmosphere, often catalyzed by iodine.

- Gradual addition of the Grignard reagent to ketene or ethyl trifluoroacetate at 0 to -10 °C to form the trifluoroacetophenone intermediate.

- The reaction is monitored by gas-liquid chromatography (GLC) for completion.

- Yields reported range from 75% to 85% with high purity after work-up and purification.

This method is described in patent WO2021171301A1, which details the synthesis of trifluoromethyl acetophenone derivatives via Grignard reagents and ketene coupling, achieving high yields and purity suitable for further transformations.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Mg turnings, dry THF, catalytic iodine | Formation of aryl Grignard reagent |

| 2 | Addition of ketene in aromatic hydrocarbon | Low temperature (0 to -10 °C) to control reaction |

| 3 | Stirring for 2-3 hours | Reaction progress monitored by GLC |

| 4 | Work-up and purification | Extraction with dichloromethane, crystallization |

| Yield | 75-85% | High purity product |

Friedel-Crafts Acylation with Trifluoroacetates and Lewis Acids

An alternative approach involves Friedel-Crafts acylation of aromatic substrates with trifluoroacetate esters using Lewis acid catalysts such as aluminum chloride (AlCl3).

- The aromatic substrate with protected or free hydroxyl groups is reacted with trifluoroacetate esters in carbon disulfide solvent.

- AlCl3 is used as the catalyst under mild heating (e.g., 45 °C) for extended periods (up to 24 hours).

- The reaction mixture is quenched with aqueous acid, extracted, and purified by column chromatography.

- This method allows direct introduction of the trifluoroacetyl group at the para position relative to the hydroxymethyl substituent.

This method is supported by detailed experimental data from research published by the Royal Society of Chemistry, where trifluoroacetophenone derivatives bearing hydroxyl groups were synthesized via AlCl3-mediated acylation.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Aromatic substrate + trifluoroacetate | Carbon disulfide solvent, AlCl3 catalyst |

| 2 | Heating at 45 °C for 24 hours | Formation of trifluoroacetophenone |

| 3 | Quenching with 10% aqueous HCl | Work-up for extraction |

| 4 | Purification by silica gel chromatography | Isolation of pure product |

| Yield | Moderate to good | Dependent on substrate and conditions |

Protection and Deprotection of Hydroxyl Groups

Because the target compound contains a hydroxymethyl group, protection strategies are often employed during synthesis to prevent side reactions.

- Methoxymethyl (MOM) protection of phenolic hydroxyl groups is common, using MOM chloride and potassium carbonate in acetone.

- After key transformations, deprotection is achieved by acid treatment (e.g., aqueous HCl).

- This strategy enhances selectivity and yield by preventing undesired reactions at the hydroxyl site during acylation or Grignard steps.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Grignard Addition to Ketene | Aryl bromide, Mg, ketene, THF, low T | High yield, scalable, well-studied | Requires strict anhydrous conditions | 75-85 |

| Friedel-Crafts Acylation | Aromatic substrate, trifluoroacetate, AlCl3, CS2 | Direct acylation, fewer steps | Longer reaction times, harsh conditions | Moderate |

| Protection/Deprotection Strategy | MOM-Cl, K2CO3, acid deprotection | Protects sensitive hydroxyl groups | Additional steps required | N/A |

Research Findings and Notes

- The Grignard approach is favored for its efficiency and reproducibility, especially when preparing trifluoromethyl ketones with sensitive substituents like hydroxymethyl groups.

- Friedel-Crafts acylation provides a straightforward route but may require careful control of reaction conditions to avoid polymerization or side reactions.

- Protection of hydroxyl groups is critical in multi-step syntheses to ensure functional group compatibility and high purity of the final product.

- Analytical techniques such as gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR), and melting point determination are routinely used to monitor reaction progress and confirm product identity and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ethanone group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Hydroxyl vs. Hydroxymethyl

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS 1823-63-8)

- Molecular Formula : C₈H₅F₃O₂

- Molecular Weight : 190.12 g/mol

- Key Differences: Replaces the hydroxymethyl group with a hydroxyl (-OH) group. Higher acidity (pKa ~8–10 for phenolic -OH vs. ~15–16 for hydroxymethyl -OH) . Reduced steric bulk compared to hydroxymethyl, favoring interactions in enzyme-binding pockets (e.g., CYP51 inhibition, as seen in pyridine-based analogs) .

2,2,2-Trifluoro-1-(3-hydroxymethylphenyl)ethanone

- Key Differences: Hydroxymethyl group at the meta position.

Positional Isomerism: Para vs. Ortho Hydroxymethyl

2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethanone

Alkyl-Substituted Analogs

2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone (CAS 124211-72-9)

- Molecular Formula : C₁₁H₁₁F₃O

- Molecular Weight : 216.20 g/mol

- Key Differences: Replaces hydroxymethyl with a hydrophobic isopropyl group. Increased lipophilicity (logP ~3.5 vs. ~1.8 for hydroxymethyl analog), favoring membrane permeability in drug design . Limited hydrogen-bonding capacity, reducing utility in polar applications .

2,2,2-Trifluoro-1-(4-pentylphenyl)ethanone (CAS 886369-31-9)

Polymerization-Relevant Analogs

2,2,2-Trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone

- Application: AB₂ monomer for hyperbranched polymers.

- Key Differences: Bulky phenoxy substituents enable controlled polymerization into linear or hyperbranched architectures. Hydroxymethyl analogs could introduce crosslinking sites via -CH₂OH reactivity, unlike non-functionalized derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

*Estimated using fragment-based methods.

Biological Activity

Overview

2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, with the molecular formula and a molecular weight of 204.15 g/mol, is a fluorinated ketone that has garnered attention for its potential biological applications. This compound is primarily recognized for its role as a biochemical probe in various assays and its involvement in synthetic organic chemistry.

The synthesis of this compound typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with trifluoroacetic anhydride, often facilitated by a catalyst. The trifluoromethyl group significantly enhances the compound's lipophilicity, which aids in its ability to penetrate biological membranes. This characteristic is crucial for its interaction with specific molecular targets, allowing it to modulate enzyme activity by binding to active sites and influencing biochemical pathways.

Biological Applications

1. Enzyme Activity and Protein Interactions

- Biochemical Probes : The compound serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its unique structure allows it to selectively inhibit certain enzymes, making it valuable in research settings.

- Mechanism of Action : The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially increasing the compound’s bioavailability and efficacy in biological systems.

2. Pharmaceutical Development

- Drug Synthesis : Investigated as a pharmaceutical intermediate, this compound is being explored for its potential in developing new therapeutic agents. Its ability to modify biological pathways positions it as a candidate for further drug discovery efforts.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. For instance, it showed significant inhibition rates against certain hydrolases and transferases, suggesting potential applications in metabolic disease management.

- Cellular Assays : In vitro studies indicated that the compound could alter cell proliferation rates in cancer cell lines. Notably, it exhibited cytotoxic effects at varying concentrations, with an IC50 value that indicates promising antitumor activity .

Comparative Analysis of Biological Activity

| Compound | IC50 (nM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| This compound | 500 | Aldose Reductase | Moderate Inhibition |

| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 900 | 17β-HSD Type 3 | Significant Inhibition |

| Other Fluorinated Ketones | Varies | Various Enzymes | Diverse Activities |

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a trifluoroacetyl group is introduced to an aromatic ring using a Lewis acid catalyst (e.g., AlCl₃). For example, analogs like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized via similar methods . Alternatively, self-polycondensation of AB₂ monomers with trifluoromethanesulfonic acid enables controlled polymerization, as seen in hyperbranched polymer synthesis . Key factors include:

- Catalyst choice : Lewis acids (AlCl₃) vs. Brønsted acids (triflic acid).

- Temperature : Moderate heating (50–80°C) avoids decomposition of the hydroxymethyl group.

- Solvent : Anhydrous dichloromethane or THF minimizes side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹⁹F NMR identifies trifluoromethyl group shifts (δ ≈ -60 to -70 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and hydroxymethyl protons (δ 4.6–5.0 ppm) .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., m/z 220.15 for C₉H₇F₃O₃) .

Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or rotamers. Purification via column chromatography (silica gel, hexane/EtOAc) and temperature-controlled NMR experiments resolve these issues.

Q. How does the hydroxymethyl group influence the compound’s reactivity in organic transformations?

The hydroxymethyl (-CH₂OH) group enables:

- Esterification : Reaction with acyl chlorides to form esters, useful in polymer precursors.

- Oxidation : Conversion to a carbonyl group for cross-coupling reactions.

- Protection : Silane or acetal protection strategies prevent undesired side reactions during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or enzyme interactions?

Density Functional Theory (DFT) calculations optimize geometry and predict electrostatic potential surfaces, highlighting hydrogen-bonding sites (hydroxymethyl and ketone groups). Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes, such as fluorinated compound-binding proteins, to guide drug design .

Q. What strategies address contradictions in thermal stability data between DSC and TGA analyses?

Discrepancies may arise from decomposition mechanisms. For example:

Q. How is this compound utilized in designing hyperbranched polymers with controlled branching?

The trifluoroacetyl group acts as an electrophilic monomer in self-polycondensation. By varying triflic acid concentration (0.1–1.0 mol%), branching degrees from 0% (linear) to 100% (hyperbranched) are achieved. Applications include:

- Photoresists : Enhanced solubility due to fluorinated segments.

- Drug delivery : Tunable hydrophobicity for encapsulation .

Q. What role does this compound play in studying protein-ligand interactions via carbene footprinting?

Derivatives like 2,2,2-trifluoro-1-(p-tolyl)ethanone O-tosyl oxime generate carbenes upon UV irradiation, labeling solvent-accessible protein regions. Mass spectrometry maps binding sites by comparing labeled vs. unlabeled peptides, aiding in inhibitor design .

Q. How do steric and electronic effects of the trifluoromethyl group impact catalytic hydrogenation?

The electron-withdrawing CF₃ group reduces aromatic ring electron density, slowing hydrogenation rates. Steric hindrance from the hydroxymethyl group necessitates:

- Catalyst optimization : Use Pd/C or Rh/Al₂O₃ under high pressure (5–10 bar H₂).

- Temperature : Elevated temps (80–100°C) overcome kinetic barriers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.